molecular formula C22H14N4O6 B2485355 5-Nitro-2-[4-[4-(5-nitropyridin-2-yl)oxyphenyl]phenoxy]pyridine CAS No. 491861-60-0

5-Nitro-2-[4-[4-(5-nitropyridin-2-yl)oxyphenyl]phenoxy]pyridine

Cat. No. B2485355
CAS RN: 491861-60-0
M. Wt: 430.376
InChI Key: XSSHSOFDSFGMJQ-UHFFFAOYSA-N
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Description

5-Nitro-2-[4-[4-(5-nitropyridin-2-yl)oxyphenyl]phenoxy]pyridine is a complex organic compound with the molecular formula C22H14N4O6 . It’s a derivative of pyridine, which is a basic heterocyclic organic compound .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent, which gives the N-nitropyridinium ion . This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction . From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .


Molecular Structure Analysis

The molecular structure of 5-Nitro-2-[4-[4-(5-nitropyridin-2-yl)oxyphenyl]phenoxy]pyridine is complex, involving multiple aromatic rings and nitro groups . The compound has a molecular weight of 430.36976 .

Scientific Research Applications

Synthesis and Chemical Transformations

  • A study highlighted that N-oxides of 5-nitro-2-(aryloxy)pyridine, which is structurally related to the compound , undergo rearrangement to produce 5-nitro-2-(2′-hydroxyaryloxy)pyridine, indicating a potential for intramolecular transfer of oxygen and scope for transformation from phenol to catechol (Sammes, Serra-Errante, & Tinker, 1979).
  • Research on antimitotic agents noted that pyridine derivatives, closely related to the compound of interest, exhibited antitumor activity, demonstrating the compound's potential in cancer research (Temple, Rener, Waud, & Noker, 1992).

Chemical Reactions and Mechanisms

  • A study on nitropyridines, including derivatives similar to the compound , described a method yielding good yields for 4-substituted and moderate yields for 3-substituted pyridines, providing insights into the synthetic pathways and mechanisms involved in producing such compounds (Bakke, 2004).

Synthesis of Potential Anticancer Agents

  • The synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines from chloro and nitropyridine derivatives, which are structurally similar to the compound of interest, was investigated for potential anticancer applications, showing the relevance of such compounds in medicinal chemistry (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).

Applications in Other Research Areas

  • Another study explored the use of 5-nitropyridin-2-yl isocyanate in 1,3-dipolar cycloaddition reactions, demonstrating the compound's potential in organic synthesis and material science (Holt & Fiksdahl, 2007).

properties

IUPAC Name

5-nitro-2-[4-[4-(5-nitropyridin-2-yl)oxyphenyl]phenoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N4O6/c27-25(28)17-5-11-21(23-13-17)31-19-7-1-15(2-8-19)16-3-9-20(10-4-16)32-22-12-6-18(14-24-22)26(29)30/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSSHSOFDSFGMJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)OC3=NC=C(C=C3)[N+](=O)[O-])OC4=NC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Bis((5-nitropyridin-2-yl)oxy)-1,1'-biphenyl

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